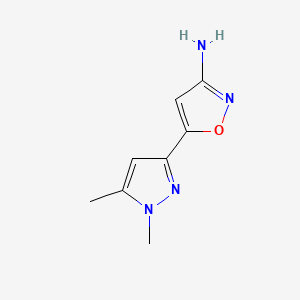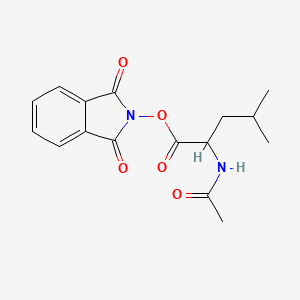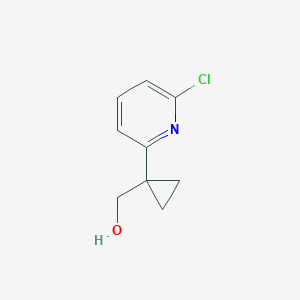
1-(6-Chloro-2-pyridinyl)cyclopropanemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a chloropyridine ring as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the chloropyridine moiety. One common method involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 1-(6-chloropyridin-2-yl)cyclopropylmethanal or 1-(6-chloropyridin-2-yl)cyclopropylmethanoic acid.
Reduction: Formation of 1-(6-chloropyridin-2-yl)cyclopropylmethane.
Substitution: Formation of various substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of [1-(6-chloropyridin-2-yl)cyclopropyl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloropyridine moiety can enhance its binding affinity and selectivity towards certain biological targets. Additionally, the cyclopropyl group can confer stability and rigidity to the molecule, influencing its overall bioactivity.
類似化合物との比較
Similar Compounds
[1-(6-fluoropyridin-2-yl)cyclopropyl]methanol: Similar structure but with a fluorine atom instead of chlorine.
[1-(6-bromopyridin-2-yl)cyclopropyl]methanol: Similar structure but with a bromine atom instead of chlorine.
[1-(6-methylpyridin-2-yl)cyclopropyl]methanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
[1-(6-chloropyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-7(11-8)9(6-12)4-5-9/h1-3,12H,4-6H2 |
InChIキー |
NBHKIAZDSBENPS-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)C2=NC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


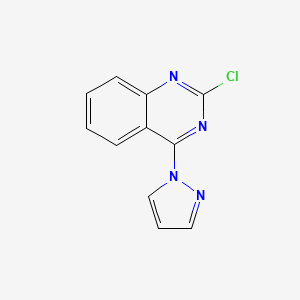
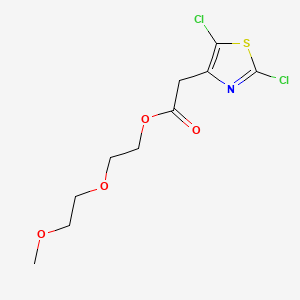
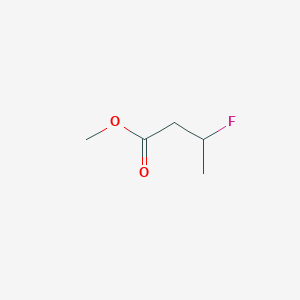
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B15317701.png)
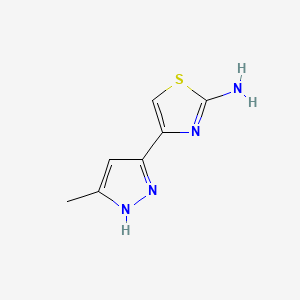

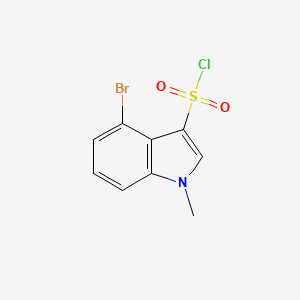
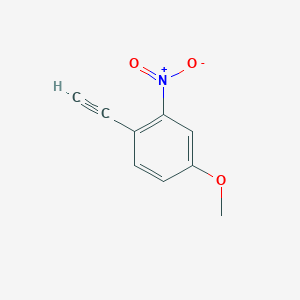
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)

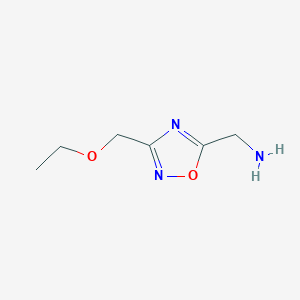
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
